

Technical Support Center: Point Mutations in the Cytb Gene Conferring Pyriminostrobin Resistance

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Compound of Interest

Compound Name: **Pyriminostrobin**

Cat. No.: **B1429120**

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding point mutations in the Cytochrome b (Cytb) gene that confer resistance to the fungicide **Pyriminostrobin**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Pyriminostrobin** and how does it relate to the Cytb gene?

Pyriminostrobin is a quinone outside inhibitor (QoI) fungicide. Its primary mode of action is to disrupt the fungal mitochondrial respiratory chain.^{[1][2]} Specifically, it binds to the Qo site of the cytochrome bc₁ complex (Complex III), thereby inhibiting electron transfer and halting ATP production, which is essential for fungal cellular processes. The Cytb gene encodes cytochrome b, a critical protein subunit of this complex.

Q2: Which point mutations in the Cytb gene are known to confer resistance to **Pyriminostrobin**?

Several point mutations in the Cytb gene have been identified that lead to resistance to **Pyriminostrobin** and other QoI fungicides. The most commonly reported mutations include:

- G143A: A substitution of glycine (G) with alanine (A) at codon 143. This is the most frequent and significant mutation, conferring a high level of resistance.[1][3][4][5][6]
- F129L: A substitution of phenylalanine (F) with leucine (L) at codon 129. This mutation generally confers low to moderate resistance.[1][3][6]
- G137R: A substitution of glycine (G) with arginine (R) at codon 137. This mutation is less common and typically results in low to moderate resistance.[1][3][6]

Q3: How do these point mutations lead to **Pyriminostrobin** resistance?

These mutations occur in the binding pocket of the Cytb protein where **Pyriminostrobin** normally attaches. The amino acid substitutions alter the structure of the binding site, reducing the binding affinity of the fungicide. This decreased affinity means that the fungicide can no longer effectively inhibit the cytochrome bc1 complex, allowing the fungus to continue its respiratory processes even in the presence of the chemical.

Q4: Are there different levels of resistance associated with specific mutations?

Yes, the level of resistance varies depending on the specific point mutation.

Mutation	Resistance Level	Typical Resistance Factor (RF)*
G143A	High (often complete)	>100
F129L	Low to Moderate	5 - 50
G137R	Low to Moderate	5 - 15

*Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive (wild-type) strain. EC50 is the effective concentration that inhibits 50% of fungal growth.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental analysis of **Pyriminostrobin** resistance and Cytb gene mutations.

DNA Extraction from Fungal Samples

Problem	Possible Cause(s)	Suggested Solution(s)
Low DNA Yield	Incomplete cell lysis.	Ensure thorough grinding of mycelia, possibly with liquid nitrogen. Use a lysis buffer optimized for fungi, which may include enzymes like lyticase or zymolyase. [7]
Too much starting material.	Overloading the extraction column can reduce efficiency. Follow the kit manufacturer's recommendations for the amount of fungal tissue.	
DNA pellet not fully redissolved.	The DNA pellet can be difficult to dissolve. Use a warming block (e.g., 37-50°C) and allow sufficient time for resuspension. [8]	
DNA Degradation	Nuclease activity.	Work quickly and keep samples on ice. Use fresh or properly stored (-80°C) fungal material. [9]
Harsh lysis conditions.	Avoid excessive vortexing or prolonged high-temperature incubation during lysis.	
PCR Inhibition	Contaminants from the extraction (e.g., polysaccharides, phenols).	Include an extra wash step with 70% ethanol during the extraction process. Consider using a commercial DNA purification kit designed for plants and fungi. [10]
Residual ethanol in the final DNA sample.	Ensure the final DNA pellet is completely dry before resuspension. A brief, gentle spin after decanting the final	

ethanol wash can help remove
residual droplets.^[8]

PCR Amplification of the Cytb Gene

Problem	Possible Cause(s)	Suggested Solution(s)
No PCR Product	Incorrect annealing temperature.	Optimize the annealing temperature by running a gradient PCR.
Poor DNA quality or inhibitors.	Dilute the DNA template (e.g., 1:10, 1:100) to reduce the concentration of inhibitors. Re-purify the DNA if necessary. [11]	
Primer-template mismatch.	Verify primer sequences against the target fungal species' Cytb gene. Design new primers if necessary. [11]	
Non-specific Bands	Annealing temperature is too low.	Increase the annealing temperature in 2°C increments.
High primer concentration.	Reduce the primer concentration in the PCR reaction.	
Contamination.	Use sterile techniques, filtered pipette tips, and a dedicated PCR workstation. Run a no-template control to check for contamination of reagents. [12] [13]	
Faint Bands	Insufficient number of PCR cycles.	Increase the number of cycles to 35-40.
Low template concentration.	Increase the amount of template DNA in the reaction.	

Sanger Sequencing Analysis

Problem	Possible Cause(s)	Suggested Solution(s)
High Background Noise in Chromatogram	Poor quality of PCR product (e.g., non-specific bands).	Gel-purify the PCR product before sequencing.
Contamination of the sequencing reaction.	Ensure all reagents and equipment are clean.	
Double Peaks Throughout the Chromatogram	Multiple PCR products were sequenced.	Gel-purify the desired PCR product to ensure a single template.
Mixed fungal culture.	Isolate a single fungal strain before DNA extraction.	
Low-Quality Sequence at the Beginning/End	Inherent limitation of Sanger sequencing.	Design primers at least 50 bp away from the region of interest. Sequence both forward and reverse strands for confirmation.
Difficulty in Identifying Heterozygous Peaks	Low signal of one allele.	Visually inspect the chromatogram for small underlying peaks at the position of the expected mutation. Software tools can aid in identifying minor peaks. [14] [15]

Experimental Protocols

DNA Extraction from Fungal Mycelia

This protocol is a general guideline and may need optimization depending on the fungal species.

- **Harvest and Prepare Mycelia:** Grow the fungal isolate in a suitable liquid or solid medium. Harvest approximately 50-100 mg of fresh mycelia. If using freeze-dried material, use 10-20 mg.

- Cell Lysis:
 - Place the mycelia in a 2 mL microcentrifuge tube with a sterile grinding bead.
 - Freeze the tube in liquid nitrogen and immediately grind the tissue into a fine powder using a bead beater or a sterile pestle.
 - Add 600 μ L of a fungal lysis buffer (containing CTAB or SDS) and vortex thoroughly.
 - Incubate at 65°C for 30-60 minutes with occasional vortexing.
- Protein and Debris Removal:
 - Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex for 30 seconds.
 - Centrifuge at 12,000 x g for 10 minutes.
 - Carefully transfer the upper aqueous phase to a new sterile tube.
- DNA Precipitation:
 - Add 0.7 volumes of isopropanol and mix gently by inversion.
 - Incubate at -20°C for at least 30 minutes to precipitate the DNA.
 - Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
 - Discard the supernatant and wash the pellet with 500 μ L of 70% ethanol.
 - Centrifuge at 12,000 x g for 5 minutes, discard the ethanol, and air-dry the pellet for 10-15 minutes.
- DNA Resuspension:
 - Resuspend the DNA pellet in 50-100 μ L of sterile nuclease-free water or TE buffer.
 - Incubate at 50°C for 10 minutes to aid dissolution.

- Store the DNA at -20°C.

PCR Amplification of the Cytb Gene Fragment

- Prepare the PCR Reaction Mix: In a sterile PCR tube, combine the following reagents on ice:

Reagent	Volume (for 25 µL reaction)	Final Concentration
5x PCR Buffer	5 µL	1x
dNTPs (10 mM)	0.5 µL	200 µM
Forward Primer (10 µM)	1 µL	0.4 µM
Reverse Primer (10 µM)	1 µL	0.4 µM
Taq DNA Polymerase	0.25 µL	1.25 units
Template DNA (10-50 ng/µL)	1 µL	10-50 ng
Nuclease-free water	to 25 µL	-

- PCR Cycling Conditions:

Step	Temperature	Duration	Cycles
Initial Denaturation	95°C	3-5 min	1
Denaturation	95°C	30 sec	\multirow{3}{*}{35}
Annealing	55-60°C	30 sec	35
Extension	72°C	1 min/kb	
Final Extension	72°C	5-10 min	1
Hold	4°C	∞	-

*The annealing temperature should be optimized for the specific primers used.

- Verify Amplification: Run 5 µL of the PCR product on a 1% agarose gel to confirm the presence of a single band of the expected size.

Sanger Sequencing of PCR Products

- Purify PCR Product: Before sequencing, the PCR product must be purified to remove unincorporated dNTPs and primers. This can be done using a commercial PCR purification kit or by enzymatic treatment with Exonuclease I and Shrimp Alkaline Phosphatase.
- Set up Sequencing Reaction: The purified PCR product is used as a template in a cycle sequencing reaction with a fluorescently labeled dideoxynucleotide chain termination mix. This is typically performed by a sequencing facility.
- Analyze Chromatogram: The output from the sequencer is a chromatogram file. Use sequencing analysis software (e.g., SnapGene, FinchTV) to view the chromatogram and the corresponding nucleotide sequence. Carefully inspect the region of interest for the presence of point mutations (G143A, F129L, G137R) by looking for single, clean peaks or, in the case of a mixed population, double peaks at the mutation site.[\[16\]](#)[\[17\]](#)

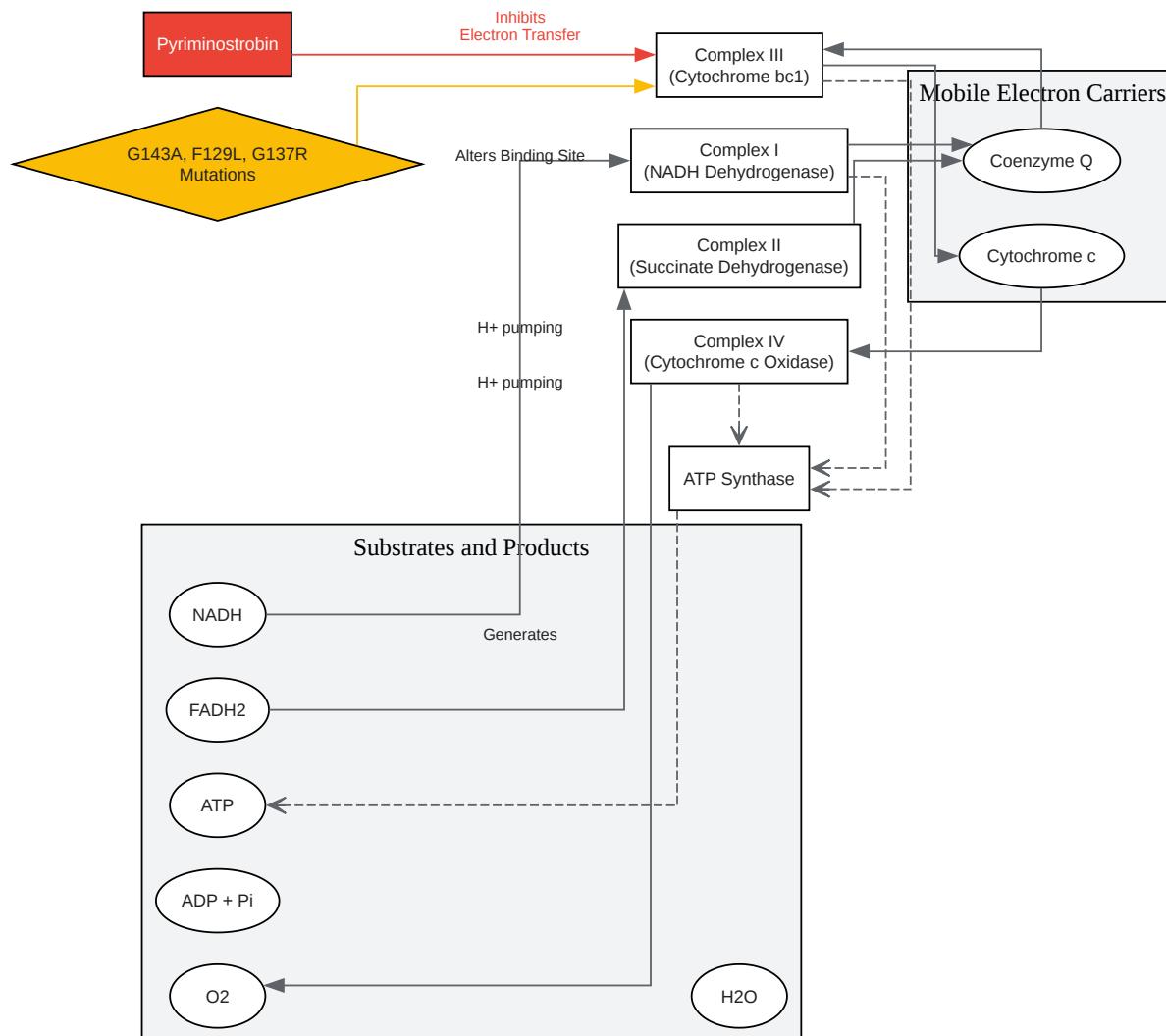
Molecular Docking of Pyriminostrobin to Cytb

This protocol provides a general workflow for in silico analysis of fungicide binding.

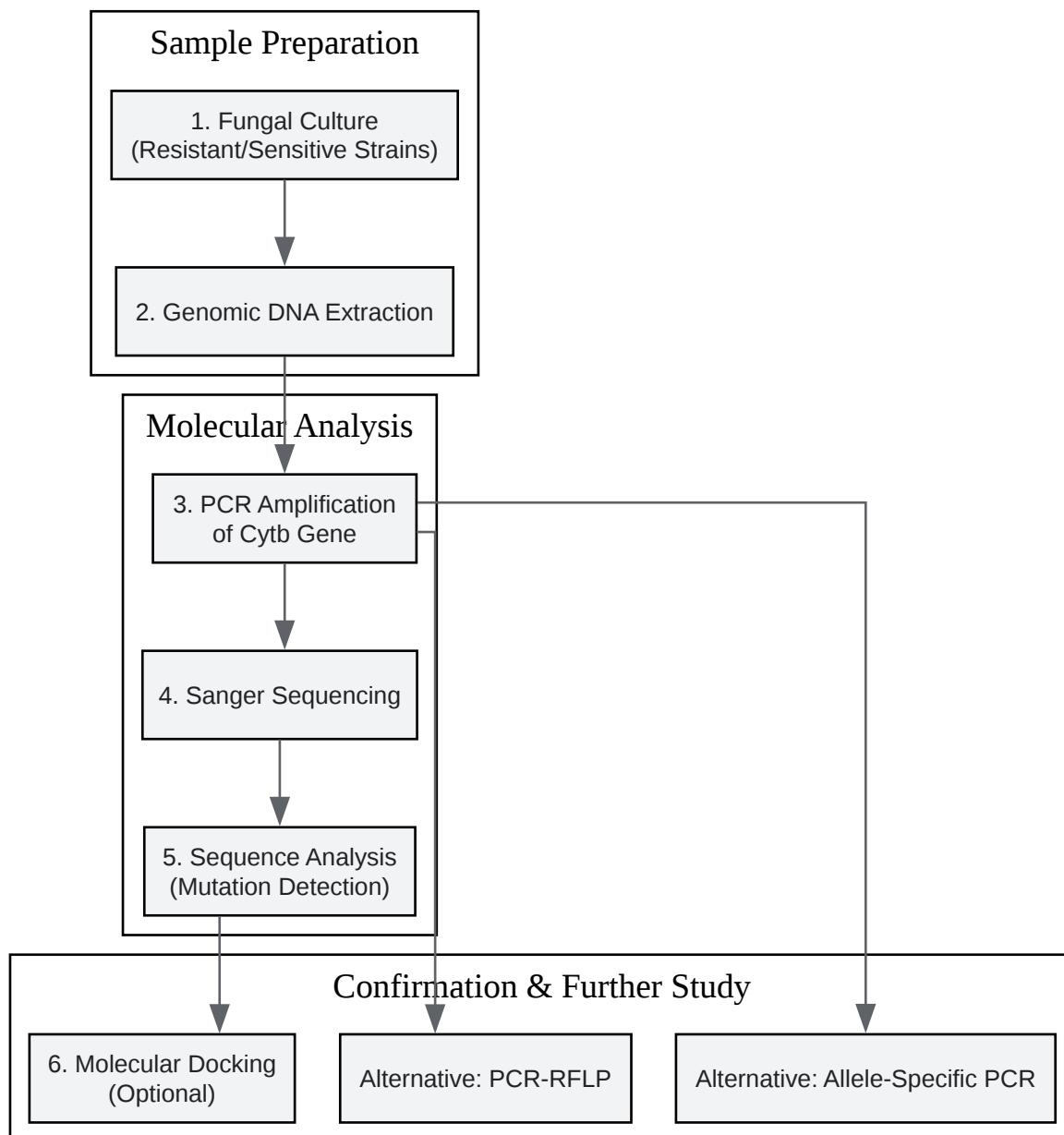
- Protein and Ligand Preparation:
 - Obtain the 3D structure of the wild-type and mutated Cytb protein. If an experimental structure is not available, it can be generated via homology modeling using a server like SWISS-MODEL.
 - Obtain the 3D structure of **Pyriminostrobin** from a chemical database (e.g., PubChem).
- Docking Simulation:
 - Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose of **Pyriminostrobin** in the active site of both the wild-type and mutated Cytb proteins.[\[4\]](#)[\[18\]](#)
 - Define the binding site based on the location of known interacting residues or by using a blind docking approach.
- Analysis of Results:

- Analyze the predicted binding poses and docking scores. A lower binding energy generally indicates a more favorable interaction.
- Compare the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between **Pyriminostrobin** and the wild-type versus the mutated protein to understand the molecular basis of resistance.[19]

Visualizations

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Caption: Signaling pathway of **Pyrimostrobin** action and resistance.



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Caption: Experimental workflow for identifying Cytb gene mutations.

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